1-Heptene

Description

1-Heptene is a hydrocarbon.

heptene is a natural product found in Attalea speciosa with data available.

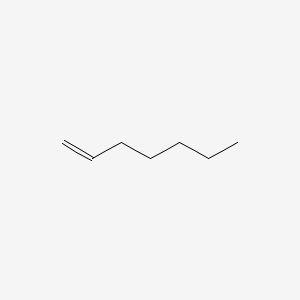

Structure

3D Structure

Properties

IUPAC Name |

hept-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEGCLOFRBLKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-64-2 | |

| Details | Compound: 1-Heptene, homopolymer | |

| Record name | 1-Heptene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2060466 | |

| Record name | 1-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [HSDB] | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200.5 °F at 760 mmHg (USCG, 1999), 93.6 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

25 °F (USCG, 1999), LESS THAN 32 °F (CLOSED CUP) | |

| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and ether; slightly soluble in carbon tetrachloride, In water, 18.2 mg/l @ 25 °C | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.697 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6970 @ 20 °C/4 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

0.7 (AIR= 1) | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M114 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

59.3 [mmHg], 59.3 mm Hg @ 25 °C | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | 1-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |

| Details | Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. N16 492 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

25339-56-4(n-Heptene); 592-76-7(1-Heptene), 592-76-7, 25339-56-4, 68526-53-4 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C6-8, C7-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkenes, C6-8, C7-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hept-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O748KJ11V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-182 °F (USCG, 1999), -119.7 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-heptene fundamental chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 1-Heptene (B165124)

Introduction

This compound (C7H14) is an aliphatic hydrocarbon classified as a higher olefin or alkene.[1][2] It is characterized by a seven-carbon chain with a terminal double bond between the first and second carbon atoms.[1] At room temperature, it exists as a colorless liquid with a gasoline-like odor.[3][4][5] Due to the reactivity of its carbon-carbon double bond, this compound serves as a valuable intermediate and reagent in organic synthesis and the production of polymers.[1] Its applications include use as an additive in lubricants, a catalyst, and a surfactant.[2] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and visual representations of key reaction pathways and experimental workflows.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent standard measurements.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H14 | [1][4][6][7][8] |

| Molecular Weight | 98.19 g/mol | [4][6][7] |

| Appearance | Colorless liquid | [1][3][4][6] |

| Odor | Gasoline-like | [3][4][5] |

| Density | 0.697 g/mL at 20-25 °C | [4][5][6] |

| Boiling Point | 93.6 - 94 °C | [3][4][5] |

| Melting Point | -119 °C | [4][5][6] |

| Refractive Index | 1.399 - 1.400 at 20 °C | [6] |

| Vapor Pressure | 101 mmHg at 37.7 °C | [5] |

| Vapor Density | 0.7 (Air = 1) | [6] |

| Surface Tension | 20.5 dynes/cm at 20 °C | [3] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Solubility in Water | 18.2 mg/L at 25 °C (Insoluble) | [5][6] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [1][6] |

| LogP (Octanol/Water Partition Coefficient) | 3.99 | [6] |

Table 3: Safety and Flammability Data

| Property | Value | Source(s) |

| Flash Point | -9 °C to -3.9 °C (16 °F to 25 °F) | [3][5][6][9] |

| Autoignition Temperature | 263 °C (505 °F) | [4] |

| Explosive Limits | 1 - 7% (V) | [5] |

| UN Number | 2278 | [3][6] |

Chemical Reactivity and Pathways

The presence of a terminal double bond makes this compound susceptible to a variety of electrophilic addition reactions. These reactions are fundamental to its utility in chemical synthesis. Key reaction pathways include hydrogenation, halogenation, hydrohalogenation, and hydration.

References

- 1. CAS 592-76-7: this compound | CymitQuimica [cymitquimica.com]

- 2. gfschemicals.com [gfschemicals.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. This compound | 592-76-7 [chemicalbook.com]

- 5. 592-76-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C7H14 | CID 11610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. chemicalpoint.eu [chemicalpoint.eu]

An In-depth Technical Guide to the Synthesis of 1-Heptene via Ethylene Oligomerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of linear alpha-olefins (LAOs) is a cornerstone of the petrochemical industry, providing essential building blocks for a myriad of applications, including polymers, surfactants, and fine chemicals. While the oligomerization of ethylene (B1197577) typically yields even-numbered LAOs, the production of odd-numbered LAOs such as 1-heptene (B165124) presents a unique synthetic challenge. This technical guide provides a comprehensive overview of the primary method for this compound synthesis: the co-oligomerization of ethylene and propylene (B89431). It delves into the catalyst systems, experimental protocols, reaction mechanisms, and quantitative performance data associated with this process. Particular focus is given to chromium-based catalysts, which have demonstrated notable efficacy in this co-oligomerization reaction. Furthermore, the potential application of nickel and Ziegler-Natta catalyst systems is explored. This document is intended to be a valuable resource for professionals in research and development seeking to understand and implement the synthesis of this compound.

Introduction: The Challenge of Odd-Numbered Alpha-Olefins

The catalytic oligomerization of ethylene is a well-established industrial process that predominantly produces linear alpha-olefins with an even number of carbon atoms, such as 1-butene, 1-hexene (B165129), and 1-octene. This is a direct consequence of the stepwise addition of C2 units (ethylene molecules) to a growing hydrocarbon chain coordinated to a metal catalyst. The synthesis of odd-numbered LAOs, such as this compound, from an ethylene-only feedstock is mechanistically challenging and not a commercially viable route.

The most effective strategy for the targeted synthesis of this compound is the co-oligomerization of ethylene and propylene . This process involves the catalytic combination of ethylene (C2) and propylene (C3) monomers to form a C7 hydrocarbon chain. The success of this approach hinges on the development of highly selective catalysts that can efficiently facilitate the cross-oligomerization of two different olefin feedstocks while minimizing undesired side reactions such as the homo-oligomerization of ethylene or propylene.

Catalyst Systems for this compound Synthesis

Several classes of transition metal catalysts have been investigated for the co-oligomerization of ethylene and propylene. Among these, chromium-based systems have shown the most promise for the selective production of this compound.

Chromium-Based Catalysts

Chromium-based catalysts, particularly those supported by nitrogen and phosphorus-containing ligands, are highly effective for selective olefin oligomerization. For the synthesis of this compound, these catalysts are typically activated by an organoaluminum co-catalyst.

A notable catalyst system comprises:

-

A chromium-containing compound: Such as chromium (III) acetylacetonate (B107027) (Cr(acac)₃) or chromium (III) isooctanoate.

-

A ligand: Typically a heterocyclic compound like 2,5-dimethylpyrrole or a phosphine-containing ligand.

-

An organoaluminum co-catalyst: Most commonly methylaluminoxane (B55162) (MAO) or triethylaluminum (B1256330) (TEA).

The ligand plays a crucial role in steering the selectivity of the reaction towards the desired products by modifying the electronic and steric environment around the chromium center.

Nickel-Based Catalysts

Nickel complexes are widely used in the dimerization and oligomerization of ethylene. While less documented specifically for this compound synthesis, nickel catalysts, particularly those with diimine or phosphine-based ligands, could potentially be adapted for the co-oligomerization of ethylene and propylene. The mechanism would likely follow a similar coordination-insertion pathway as with other olefins.

Ziegler-Natta Catalysts

Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are workhorses in the polymerization of olefins. While primarily used for producing high molecular weight polymers, modifications to these systems, such as the choice of catalyst support and the use of specific electron donors, can influence their activity and selectivity towards lower molecular weight oligomers. Their application in the co-oligomerization of ethylene and propylene to yield this compound is an area of potential research, though not as established as chromium-based systems.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound via the co-oligomerization of ethylene and propylene, with a focus on a chromium-based catalyst system.

General Experimental Workflow

The co-oligomerization reaction is typically carried out in a high-pressure reactor. The general workflow involves the preparation of the catalyst system, charging the reactor with solvent and reactants, conducting the reaction under controlled conditions, and finally, analyzing the products.

Detailed Protocol for Chromium-Catalyzed Co-oligomerization

This protocol is based on a documented patent for the co-production of heptene (B3026448).[1]

Materials:

-

Chromium (III) isooctanoate (chromium source)

-

2,5-Dimethylpyrrole (ligand)

-

Triethylaluminum (co-catalyst)

-

n-Heptane (solvent)

-

Ethylene (reagent)

-

Propylene (reagent)

Equipment:

-

High-pressure stainless steel reactor with mechanical stirring, temperature control, and gas inlet/outlet ports.

-

Gas chromatography (GC) system for product analysis.

Procedure:

-

Catalyst System Preparation: In an inert atmosphere (e.g., a glovebox), prepare the catalyst solution by dissolving the chromium (III) isooctanoate, 2,5-dimethylpyrrole, and triethylaluminum in n-heptane. The molar ratio of Cr:ligand:Al is a critical parameter and should be carefully controlled (e.g., 1:5:80).[2]

-

Reactor Setup: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). 80 mL of n-heptane is added to the reactor.

-

Reaction Initiation: The reactor is heated to the desired reaction temperature (e.g., 100°C) with stirring. The prepared catalyst solution is then rapidly injected into the reactor.

-

Reactant Feed: After a brief stirring period (e.g., 3 minutes), a mixture of ethylene and propylene gas (e.g., molar ratio 1:0.5) is introduced into the reactor until the desired pressure (e.g., 3.0 MPa) is reached.

-

Reaction: The reaction is allowed to proceed for a specified time (e.g., 0.5 hours) while maintaining constant temperature and pressure.

-

Product Recovery and Analysis: After the reaction is complete, the reactor is cooled, and the liquid product is collected. The product mixture is then analyzed by gas chromatography to determine the yield and selectivity of this compound and other oligomers.

Reaction Mechanism

The co-oligomerization of ethylene and propylene to form this compound on a chromium catalyst is believed to proceed through a metallacyclic mechanism. This mechanism involves the oxidative coupling of the olefin monomers at the chromium center to form a metallacyclic intermediate, followed by further olefin insertion and subsequent β-hydride elimination to release the final product.

Steps in the proposed mechanism:

-

Activation: The chromium precatalyst is activated by the organoaluminum co-catalyst to form the active catalytic species.

-

Ethylene Coordination and Oxidative Coupling: Two molecules of ethylene coordinate to the active chromium center and undergo oxidative coupling to form a chromacyclopentane intermediate.

-

Propylene Insertion: A molecule of propylene inserts into the chromacyclopentane ring, expanding it to a chromacycloheptane intermediate.

-

β-Hydride Elimination: The chromacycloheptane intermediate undergoes β-hydride elimination to form a this compound-chromium complex and regenerate the active catalyst.

-

Product Release: The this compound product is released from the catalyst.

It is important to note that other reaction pathways can also occur, leading to the formation of byproducts. For instance, the homo-oligomerization of ethylene can produce 1-hexene, and the homo-oligomerization of propylene can lead to C6 and C9 olefins. The selectivity towards this compound is therefore highly dependent on the catalyst system and reaction conditions that favor the cross-oligomerization pathway.

Quantitative Data and Performance Analysis

The performance of a catalyst system for this compound synthesis is evaluated based on its activity, selectivity, and the overall product distribution. The following table summarizes the performance of a chromium-based catalyst system as described in the patent literature.[2]

| Parameter | Value |

| Catalyst System | |

| Chromium Source | Chromium (III) isooctanoate |

| Ligand | 2,5-Dimethylpyrrole |

| Co-catalyst | Triethylaluminum |

| Molar Ratio (Cr:Ligand:Al) | 1:5:80 |

| Reaction Conditions | |

| Solvent | n-Heptane |

| Temperature | 100°C |

| Pressure | 3.0 MPa |

| Ethylene:Propylene Ratio | 1:0.5 (molar) |

| Reaction Time | 0.5 h |

| Performance | |

| Product | Selectivity (%) |

| 1-Hexene | Main Product |

| Heptenes | Coproduct |

| Octenes | Coproduct |

Note: The patent primarily focuses on the production of 1-hexene with the co-production of heptene and octene. Specific selectivity values for each product are not detailed in the abstract but are the main products of the reaction.

A study on the co-oligomerization of ethylene and this compound (as a model for an alpha-olefin) using a chromium-PNP catalyst system provides further insight into the relative rates of homo- and co-oligomerization. In this study, the reaction of ethylene and this compound resulted in 1-hexene (from ethylene trimerization) and C11 olefins (from the co-trimerization of two ethylene molecules and one this compound molecule) as the major products, with selectivities of approximately 51% and 43% respectively. This demonstrates that the rates of homo- and co-oligomerization can be competitive.

Conclusion and Future Outlook

The synthesis of this compound via the co-oligomerization of ethylene and propylene is a targeted approach to producing odd-numbered linear alpha-olefins. Chromium-based catalyst systems have demonstrated their capability in facilitating this transformation, offering a pathway to this valuable chemical intermediate. The development of more selective and active catalysts remains a key area of research. Future advancements may focus on:

-

Ligand Design: The synthesis of novel ligands that can more effectively control the insertion of ethylene and propylene, thereby enhancing the selectivity for this compound.

-

Catalyst Optimization: Fine-tuning the catalyst composition and reaction parameters to maximize this compound yield and minimize byproduct formation.

-

Exploring Alternative Catalysts: Further investigation into nickel and Ziegler-Natta catalyst systems for this specific co-oligomerization reaction could unveil new and efficient synthetic routes.

This technical guide provides a foundational understanding of the synthesis of this compound from ethylene oligomerization. The detailed protocols, mechanistic insights, and performance data serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling further exploration and innovation in this specialized area of olefin chemistry.

References

1-heptene cross-metathesis synthesis routes

An In-Depth Technical Guide to 1-Heptene (B165124) Cross-Metathesis Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals

Olefin cross-metathesis (CM) is a powerful and versatile catalytic reaction that facilitates the formation of new carbon-carbon double bonds by exchanging alkylidene fragments between two different olefin substrates.[1] This technique has become an indispensable tool in modern organic synthesis due to the development of highly active and functional-group-tolerant ruthenium-based catalysts.[2] The reaction is valued for its catalytic nature (typically requiring 1-5 mol% of catalyst), mild reaction conditions, and its ability to generate complex molecules from simpler, readily available starting materials.[1]

This compound, a simple α-olefin, serves as a fundamental building block in CM. Understanding its reactivity provides a framework for synthesizing a wide array of more complex linear and functionalized alkenes. This guide details the core principles, key catalysts, quantitative data, and experimental protocols relevant to the cross-metathesis of this compound, providing a comprehensive resource for professionals in chemical research and development.

Core Principles of Selectivity and Mechanism

The success and selectivity of a cross-metathesis reaction are largely predictable based on the relative reactivity of the olefin partners. A widely accepted model categorizes olefins into four types, which helps in forecasting the reaction outcome.[3]

-

Type I: Olefins that exhibit rapid homodimerization (e.g., terminal olefins like This compound ).

-

Type II: Olefins that undergo slow homodimerization (e.g., electron-deficient olefins like acrylates and styrenes).[4]

-

Type III: Olefins that do not readily homodimerize (e.g., 1,1-disubstituted and some sterically hindered olefins).

-

Type IV: Olefins that are typically unreactive spectators in metathesis.[3]

Selective cross-metathesis is most effectively achieved when reacting olefins from different categories, particularly a Type I olefin with a Type II or Type III olefin.[3] The reaction between two Type I olefins, such as this compound and another terminal alkene, will generally produce a statistical mixture of the desired cross-product and the respective homodimers.[3][5] This can be overcome by using a large excess of one of the olefin partners.

The reaction proceeds via the Chauvin mechanism, which involves a [2+2] cycloaddition between the olefin and the ruthenium alkylidene catalyst to form a metallacyclobutane intermediate.[3] This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin product and a new ruthenium alkylidene, which continues the catalytic cycle.[3] The process is thermodynamically controlled and is often driven forward by the release of a volatile byproduct, such as ethylene.[3]

Catalysts for this compound Cross-Metathesis

The choice of catalyst is critical. While first-generation Grubbs catalysts (G-I) are effective for simple ring-closing metathesis, they show limited activity with electron-deficient olefins. The development of second-generation catalysts, incorporating N-heterocyclic carbene (NHC) ligands, revolutionized the field.

-

Grubbs Second-Generation Catalyst (G-II): This catalyst features a saturated NHC ligand (SIMes or SIPr) and a phosphine. It exhibits significantly higher activity and broader substrate scope than G-I, making it highly effective for CM reactions, including those with electron-deficient partners like acrylates.[2][6]

-

Hoveyda-Grubbs Second-Generation Catalyst (HG-II): This phosphine-free catalyst incorporates a chelating isopropoxybenzylidene ligand. It is known for its high stability, lower catalyst loadings, and ease of handling.[7][8] It is particularly efficient for reactions involving highly electron-deficient olefins.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the cross-metathesis of this compound and analogous Type I terminal olefins with various partners, highlighting the performance of second-generation catalysts.

| Olefin 1 (Type I) | Olefin 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |

| This compound | Methyl Acrylate (B77674) | G-II (5%) | CH₂Cl₂ | 45 | 12 | 85 | >20:1 | [1] |

| This compound | Acrylonitrile | G-II (5%) | CH₂Cl₂ | 45 | 12 | 78 | >20:1 | [1] |

| This compound | Methyl Vinyl Ketone | G-II (5%) | CH₂Cl₂ | 45 | 12 | 81 | >20:1 | [1] |

| 5-Hexenyl Acetate | trans-1,4-Diacetoxy-2-butene | G-II (5%) | CH₂Cl₂ | 40 | 12 | 88 | >20:1 | [4] |

| Allylbenzene | sec-Butyl Acrylate | G-II (5%) | CH₂Cl₂ | 40 | 12 | 98 | >20:1 | [4] |

| 1-Octene (B94956) | Allyl Acetate (4 eq.) | G-I (5%) | CH₂Cl₂ | 23 | 12 | 81 | 4:1 | [4] |

| 1-Octene | Allyl Acetate (4 eq.) | G-II (5%) | CH₂Cl₂ | 23 | 12 | 80 | >20:1 | [4] |

Note: 5-Hexenyl acetate, allylbenzene, and 1-octene are Type I olefins and serve as excellent models for the reactivity of this compound.

Detailed Experimental Protocols

The following is a generalized, detailed protocol for a typical cross-metathesis reaction between this compound and an electron-deficient partner, such as methyl acrylate, using a second-generation ruthenium catalyst.

5.1 Materials and Reagents

-

This compound (purified by passing through activated alumina)

-

Methyl Acrylate (purified by passing through activated alumina)

-

Grubbs Second-Generation (G-II) or Hoveyda-Grubbs Second-Generation (HG-II) Catalyst

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

-

Ethyl vinyl ether (for quenching)

-

Silica (B1680970) gel for chromatography

5.2 Equipment

-

Oven-dried round-bottom flask or reaction vessel with a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere operations

-

Syringes and needles

-

Condenser (if refluxing)

5.3 Experimental Procedure

-

Inert Atmosphere Setup: Flame-dry the reaction flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.

-

Solvent and Substrate Addition: To the reaction flask, add the desired volume of anhydrous, degassed solvent (e.g., to achieve a final concentration of 0.1-0.5 M). Add this compound (1.0 eq.) via syringe. Add the cross-metathesis partner, methyl acrylate (1.0-1.2 eq.), via syringe.

-

Degassing (Optional but Recommended): Bubble argon or nitrogen gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.[7]

-

Catalyst Addition: Weigh the catalyst (typically 1-5 mol%) in a glovebox or under a positive flow of inert gas and add it to the stirring reaction mixture. The solution will typically change color upon catalyst dissolution and initiation.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 4-12 hours.[7][9]

-

Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 20-30 minutes until the color of the reaction mixture fades.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel to isolate the desired cross-metathesis product.

Conclusion

The cross-metathesis of this compound is a robust and predictable synthetic route for the creation of longer-chain, functionalized olefins. By understanding the principles of olefin reactivity and selecting the appropriate second-generation ruthenium catalyst, researchers can achieve high yields and excellent stereoselectivity. The protocols outlined in this guide, combined with the representative data, provide a strong foundation for the successful application of this powerful transformation in the synthesis of complex molecular targets relevant to the pharmaceutical and chemical industries.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cross Metathesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Heptene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-heptene (B165124), a simple alkene of interest in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a practical reference for the characterization and identification of this compound.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl and aliphatic protons.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H1a (vinyl, geminal to H1b) | ~4.92 | Doublet of doublets (dd) | Jgem ≈ 1.5, Jcis ≈ 10.2 |

| H1b (vinyl, geminal to H1a) | ~4.98 | Doublet of doublets (dd) | Jgem ≈ 1.5, Jtrans ≈ 17.1 |

| H2 (vinyl) | ~5.78 | Multiplet (ddt) | Jtrans ≈ 17.1, Jcis ≈ 10.2, Jvicinal ≈ 6.7 |

| H3 (allylic) | ~2.04 | Quartet (q) | J ≈ 7.0 |

| H4, H5, H6 (aliphatic chain) | ~1.2-1.4 | Multiplet | - |

| H7 (terminal methyl) | ~0.89 | Triplet (t) | J ≈ 7.0 |

Note: Coupling constants are approximate and can vary slightly based on solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound shows seven distinct signals corresponding to each carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C1 (=CH₂) | ~114.1 |

| C2 (-CH=) | ~139.1 |

| C3 (-CH₂-) | ~33.8 |

| C4 (-CH₂-) | ~28.9 |

| C5 (-CH₂-) | ~31.5 |

| C6 (-CH₂-) | ~22.6 |

| C7 (-CH₃) | ~14.1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its alkene and alkane functionalities.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3077 | =C-H stretch (vinyl) | Medium |

| ~2957, ~2925, ~2856 | C-H stretch (aliphatic) | Strong |

| ~1641 | C=C stretch | Medium |

| ~1465 | -CH₂- scissoring | Medium |

| ~1457 | -CH₃ asymmetric bend | Medium |

| ~991, ~909 | =C-H bend (out-of-plane) | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragmentation peaks.[3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | 13.8 | [C₇H₁₄]⁺• (Molecular Ion) |

| 83 | 4.2 | [C₆H₁₁]⁺ |

| 70 | 44.2 | [C₅H₁₀]⁺• |

| 69 | 31.1 | [C₅H₉]⁺ |

| 56 | 100.0 | [C₄H₈]⁺• (Base Peak) |

| 55 | 67.6 | [C₄H₇]⁺ |

| 42 | 54.9 | [C₃H₆]⁺• |

| 41 | 96.8 | [C₃H₅]⁺ |

| 29 | 55.9 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) is a common choice.

-

Concentration: For ¹H NMR, prepare a solution of approximately 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated solution (20-50 mg) is preferable due to the lower natural abundance of the ¹³C isotope.

-

Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

2.1.2. Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-150 ppm.

-

Number of Scans: 128-1024 (more scans are needed for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

ATR Crystal: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Sample Application: Place a single drop of neat this compound onto the center of the ATR crystal.

2.2.2. Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Processing: The software will automatically perform a background subtraction.

-

Mass Spectrometry (MS)

2.3.1. Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Dilution: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.

-

GC Vial: Transfer the diluted sample to a GC vial and seal it with a septum cap.

-

Injection: The sample is introduced into the mass spectrometer via a gas chromatograph, which separates the components of the sample before they enter the ion source.

2.3.2. Data Acquisition

-

Instrument: A GC-MS system with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1-2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20-200.

-

Scan Speed: 2-3 scans/second.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern. This can be compared with library spectra for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Physical Properties of 1-Heptene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-heptene (B165124) and its various structural and geometric isomers. The data presented is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where these compounds are of interest.

Heptene (B3026448) (C₇H₁₄) is an unsaturated hydrocarbon with numerous isomers, each exhibiting unique physical characteristics as a result of variations in molecular structure. These differences in properties such as boiling point, melting point, density, refractive index, and viscosity are critical for applications in synthesis, formulation, and material science.

Comparative Physical Properties of Heptene Isomers

The following table summarizes the key physical properties of this compound and a selection of its isomers. All data is presented at standard conditions unless otherwise noted.

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Viscosity (cP) |

| This compound | CH2=CH(CH2)4CH3 | 94[1] | -119[1] | 0.697 at 25°C[1] | 1.400[1] | 0.412 at 4.4°C[2] |

| cis-2-Heptene | CH3CH=CH(CH2)3CH3 | 98-99[3][4] | -109.15[4] | 0.708 at 25°C[3][4] | 1.407[3] | Not Available |

| trans-2-Heptene (B81623) | CH3CH=CH(CH2)3CH3 | 98[5] | -109[6] | 0.701 at 25°C[5] | 1.404[5] | Not Available |

| 2-Methyl-1-hexene | CH2=C(CH3)(CH2)3CH3 | 92[7][8] | -102.87[7] | 0.697 at 25°C[7][8] | 1.403[7][8] | Not Available |

| 3-Methyl-1-hexene | CH2=CHCH(CH3)(CH2)2CH3 | 83-84[9] | -128.15[10] | 0.695 at 20°C[9] | 1.393[9][10] | Not Available |

| 2,3-Dimethyl-1-pentene | CH2=C(CH3)CH(CH3)CH2CH3 | 84.3[11] | -134.3[11] | 0.7054 at 20°C[11] | 1.403[11] | Not Available |

| 2,4-Dimethyl-1-pentene (B165552) | CH2=C(CH3)CH2CH(CH3)2 | Not Available | -124[12] | 0.694[12] | 1.397[12] | Not Available |

| 3,3-Dimethyl-1-pentene (B1360116) | CH2=CHC(CH3)2CH2CH3 | 85-87[13] | -134[14] | 0.697[14] | 1.399[14] | Not Available |

| 2,3-Dimethyl-2-pentene | CH3C(CH3)=C(CH3)CH2CH3 | 94.85[15] | -118.27[15] | 0.7234[15] | 1.4185[15] | Not Available |

| 2,4-Dimethyl-2-pentene (B165557) | CH3C(CH3)=CHCH(CH3)2 | Not Available | -128[16] | 0.696[16] | 1.402[16] | Not Available |

Experimental Protocols

The accurate determination of the physical properties listed above relies on standardized experimental methodologies. Below are detailed protocols for key measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is through distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Place a known volume of the heptene isomer into the distillation flask and add a few boiling chips to ensure smooth boiling.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb, resulting in a steady drip of condensate into the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is conveniently measured using a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known density (ρ_water) at a specific temperature and place it in the constant temperature water bath to reach thermal equilibrium.

-

Ensure the capillary is filled to the mark, removing any excess water. Dry the outside of the pycnometer and record its mass (m₂).

-

Empty and dry the pycnometer. Fill it with the heptene isomer, allow it to reach thermal equilibrium in the water bath, and record its mass (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, place a few drops of the heptene isomer onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20°C).

-

Look through the eyepiece and adjust the control knob until the light and dark fields are sharp and coincide with the crosshairs.

-

Read the refractive index from the scale.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer is a common apparatus for measuring the kinematic viscosity of a liquid.

Apparatus:

-

Ostwald viscometer

-

Constant temperature water bath

-

Stopwatch

-

Pipette

Procedure:

-

Clean and dry the viscometer.

-

Using a pipette, introduce a precise volume of the heptene isomer into the larger bulb of the viscometer.

-

Place the viscometer in a vertical position in the constant temperature water bath and allow it to reach thermal equilibrium.

-

Apply suction to the end of the capillary tube to draw the liquid up above the upper mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.

-

Repeat the measurement several times to ensure accuracy.

-

The kinematic viscosity (ν) can be determined by comparing the efflux time of the sample (t_sample) to that of a reference liquid with a known viscosity (ν_ref) and density (ρ_ref), typically water. The dynamic viscosity (η) can then be calculated. ν = (η/ρ) = C * t Where C is the viscometer constant, which can be determined using the reference liquid.

Visualization of Heptene Isomers

The following diagram illustrates the structural relationships between the linear isomers of heptene, including their cis/trans geometric forms.

Caption: Structural relationships of this compound isomers.

References

- 1. 592-76-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. CIS-2-HEPTENE CAS#: 6443-92-1 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. trans-2-Heptene 99 14686-13-6 [sigmaaldrich.com]

- 6. trans-2-heptene [stenutz.eu]

- 7. 2-METHYL-1-HEXENE | 6094-02-6 [chemicalbook.com]

- 8. 2-Methyl-1-hexene 96 6094-02-6 [sigmaaldrich.com]

- 9. 3-METHYL-1-HEXENE | 3404-61-3 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. echemi.com [echemi.com]

- 12. 2,4-dimethyl-1-pentene [stenutz.eu]

- 13. echemi.com [echemi.com]

- 14. 3,3-dimethyl-1-pentene [stenutz.eu]

- 15. Cas 10574-37-5,2,3-DIMETHYL-2-PENTENE | lookchem [lookchem.com]

- 16. 2,4-dimethyl-2-pentene [stenutz.eu]

Novel Catalysts for 1-Heptene Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 1-heptene (B165124), a valuable linear alpha-olefin, is a critical endeavor in the chemical industry, with applications ranging from the production of comonomers for polymers to intermediates for specialty chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of recent advancements in catalytic systems designed for the efficient and selective production of this compound. It delves into various synthetic routes, presents comparative performance data, and offers detailed experimental protocols for key methodologies.

Catalytic Strategies for this compound Synthesis

The synthesis of this compound can be approached through several catalytic pathways, each with its own set of advantages and challenges. The primary methods discussed in this guide include:

-

Cross-Metathesis of Ethylene (B1197577) with Internal Olefins: This atom-economical approach utilizes ruthenium-based catalysts to convert readily available internal olefins and ethylene into the desired terminal olefin.

-

Selective Oligomerization of Ethylene: While direct selective synthesis of this compound from ethylene is challenging, tandem catalytic systems are being explored. This section will cover catalysts for the production of other alpha-olefins, which can be precursors to this compound.

-

Hydroformylation of 1-Hexene (B165129): A two-step process involving the hydroformylation of 1-hexene to heptanal, followed by dehydration, presents an alternative route.

-

Selective Hydrogenation of 1-Heptyne (B1330384): The controlled hydrogenation of 1-heptyne offers a direct route to this compound, with catalyst choice being crucial for selectivity.

Data Presentation: Comparative Catalyst Performance

The following tables summarize the quantitative data for different catalytic systems employed in the synthesis of this compound and related precursors.

Table 1: Ruthenium-Catalyzed Cross-Metathesis of Ethylene and 2-Octene for this compound Synthesis [1]

| Catalyst | Reaction Time (min) | Reaction Temperature (°C) | 2-Octene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Catalyst Activity ( g/mol Ru·h) |

| Catalyst A | 30 | 30 | 44.2 | 71.4 | 81.6 | 4.66 x 10⁵ |

| Catalyst A | 10 | 30 | 44.9 | 71.5 | 81.7 | 4.66 x 10⁵ |

| Catalyst A | 20 | 30 | 80.8 | 75.4 | 86.1 | 8.77 x 10⁵ |

| Catalyst A | 30 | 40 | 76.5 | 80.1 | 91.3 | 8.61 x 10⁵ |

| Catalyst B | 30 | 30 | 79.3 | 76.2 | 87.1 | 8.37 x 10⁵ |

| Catalyst A | 30 | 25 | 79.2 | 78.0 | 89.1 | 8.69 x 10⁵ |

| Catalyst A | 30 | 34 | 78.0 | 79.3 | 90.6 | 8.64 x 10⁵ |

Catalyst A and B are ruthenium-based metathesis catalysts as described in patent CN104058919A.[1]

Table 2: Heterogeneous Catalysts for Ethylene Oligomerization [2]

| Catalyst | Reaction Temperature (°C) | Ethylene Conversion (%) | C4H8 Selectivity (%) | C6H12 Selectivity (%) | C8H16 Selectivity (%) | C8+ Selectivity (%) |

| Ni/H-ZSM-5 | 150 | 90.7 | Major Product | - | - | - |

| Ni/Al-HMS | 200 | 96.3 | 37.7 | 24.5 | 24.0 | 9.1 |

| Ni/Al/HMS | 200 | 45.6 | - | - | - | - |

| Ni/Al-MCM-41 | 200 | 95.2 | - | - | 16.3 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for this compound Synthesis via Cross-Metathesis[1]

Materials:

-

Ruthenium catalyst (as specified in Table 1)

-

Ethylene

-

2-Octene (or other internal olefin)

-

Toluene (B28343) (or other suitable organic solvent)

-

High-pressure reactor

Procedure:

-

To a high-pressure reactor, add the internal olefin and the organic solvent.

-

Introduce the ruthenium compound catalyst. The molar ratio of the internal olefin to the ruthenium catalyst is typically between 100,000:1 and 500:1.

-

Pressurize the reactor with ethylene to a pressure of 0-4 MPa.

-

Heat the reaction mixture to the desired temperature (typically 20-40 °C) and maintain for the specified reaction time (typically 5-50 minutes).

-

After the reaction is complete, cool the reactor and vent the excess ethylene.

-

The reaction mixture is then analyzed by gas chromatography (GC) to determine the conversion of the internal olefin and the selectivity and yield of this compound.

Liquid-Phase Hydrogenation of 1-Heptyne to this compound[3]

Materials:

-

Reduced catalyst (e.g., supported palladium or other suitable metal)

-

1-Heptyne

-

Toluene

-

Hydrogen gas

-

Stainless steel autoclave reactor

Procedure:

-

Disperse approximately 5 mg of the reduced catalyst in 10 cm³ of a reactant mixture of 1-heptyne in toluene (2% v/v).

-

Transfer the mixture to a 100 cm³ stainless steel autoclave reactor.

-

Pressurize the reactor with hydrogen to 4 bar.

-

Heat the reaction to 30°C and maintain for a period of 5-120 minutes with vigorous stirring (e.g., 1000 rpm) to eliminate external mass transfer resistance.

-

After the reaction, collect the liquid product.

-

Analyze the product by gas chromatography equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., GS-alumina) to determine the conversion and selectivity.

Signaling Pathways and Experimental Workflows

Visual representations of catalytic cycles and experimental workflows provide a clearer understanding of the underlying mechanisms and processes.

References

An In-depth Technical Guide to the Reactivity of 1-Heptene with Electrophilic Reagents

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the core principles governing the reactivity of 1-heptene (B165124), a terminal alkene, with various electrophilic reagents. It covers key reaction mechanisms, regioselectivity, stereochemistry, and detailed experimental protocols for fundamental electrophilic addition reactions.

Introduction: Electrophilic Addition to Alkenes

Alkenes, characterized by the presence of a carbon-carbon double bond (C=C), are electron-rich molecules. The π-bond, with its accessible cloud of electrons, serves as a nucleophile, making it susceptible to attack by electrophiles.[1] An electrophilic addition reaction is a fundamental process in organic chemistry where the π-bond is broken, and two new sigma (σ) bonds are formed.[2] For an unsymmetrical alkene like this compound (C₇H₁₄), the regiochemical outcome of these additions is a critical consideration, often governed by Markovnikov's rule.[3] This rule states that in the addition of a protic acid (HX) to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, while the halide group attaches to the carbon with more alkyl substituents.[3][4] This preference is dictated by the formation of the most stable carbocation intermediate.[5]

This document explores five principal electrophilic addition reactions of this compound: hydrohalogenation, halogenation, acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation.

Hydrohalogenation: Addition of Hydrogen Halides (HX)

Hydrohalogenation is the addition of a hydrogen halide (e.g., HBr or HCl) across the double bond of this compound to yield a haloalkane.[3][6] This reaction is a classic example of an electrophilic addition that proceeds through a carbocation intermediate and typically follows Markovnikov's rule.[5][7]

Reaction Mechanism

The mechanism is a two-step process:[6]

-

Protonation and Carbocation Formation: The nucleophilic π-bond of this compound attacks the electrophilic proton of the hydrogen halide.[2] The proton adds to the terminal carbon (C1), which has more hydrogen atoms, leading to the formation of a more stable secondary carbocation at C2.[1][6] This is the rate-determining step of the reaction.[5]

-

Nucleophilic Attack: The resulting halide anion (X⁻), acting as a nucleophile, attacks the electrophilic carbocation, forming a new carbon-halogen σ-bond to yield the final alkyl halide product.[2][6]

Regioselectivity and Stereochemistry

-

Regioselectivity: The reaction is highly regioselective, adhering to Markovnikov's rule . The addition of HX to this compound preferentially forms 2-haloheptane because the reaction proceeds through the more stable secondary carbocation rather than the primary alternative.[3]

-

Stereochemistry: The reaction is generally not stereoselective. The carbocation intermediate is sp² hybridized and planar, allowing the halide nucleophile to attack from either face with roughly equal probability. If the reaction were to create a new stereocenter at C2, a racemic mixture of (R)- and (S)-2-haloheptane would be expected.

Mandatory Visualization: Hydrohalogenation Mechanism

Caption: Mechanism of HBr addition to this compound.

Experimental Protocol

Materials: this compound, anhydrous hydrogen bromide (or chloride), inert solvent (e.g., dichloromethane (B109758) or hexane), drying agent (e.g., anhydrous MgSO₄).

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable anhydrous, inert solvent in a flask equipped with a stir bar and a gas inlet tube.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly bubble anhydrous hydrogen bromide gas through the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, stop the gas flow and allow the mixture to warm to room temperature.

-

Wash the solution with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, 2-bromoheptane.

-

Purify the product via distillation if necessary.

Halogenation: Addition of Dihalogens (X₂)

Halogenation involves the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond to form a vicinal dihalide.[8] The reaction with bromine is often used as a qualitative test for unsaturation, as the characteristic red-brown color of bromine disappears upon reaction.[8]

Reaction Mechanism

The mechanism avoids a discrete carbocation and instead proceeds through a cyclic halonium ion intermediate:[1][8]

-